1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-14-6-8-15(9-7-14)25-18-17(22-23-25)19(21-13-20-18)27-12-16(26)24-10-4-2-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRPXQCOYGANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone (CAS Number: 863459-07-8) is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C19H22N6OS
- Molecular Weight : 382.5 g/mol
- Structure : The compound features a triazolo-pyrimidine scaffold linked to an azepane moiety and a thioether group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the triazolo-pyrimidine structure is known to enhance binding affinity to various targets, potentially leading to inhibition of tumor growth and modulation of inflammatory responses.
In Vitro Studies
Recent studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- Methods : Cytotoxicity was assessed using the MTT assay.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
These results indicate significant cytotoxicity, particularly against the A549 and MCF-7 cell lines.
Mechanistic Insights
The compound's ability to inhibit c-Met kinase was highlighted in studies where it exhibited comparable potency to established inhibitors like Foretinib. The binding interactions were characterized by docking studies that revealed a U-shaped conformation at the ATP-binding site, suggesting a competitive inhibition mechanism.
Case Study 1: c-Met Inhibition
In a study focused on the development of triazolo-pyrimidine derivatives, this compound was synthesized and evaluated for its c-Met inhibitory activity. It was found to induce apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle, highlighting its potential as an anti-cancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the triazolo-pyrimidine core could enhance biological activity. Compounds with halogen substitutions showed varying degrees of cytotoxicity, indicating that specific functional groups play a crucial role in modulating activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and analogues:
Key Observations :
- Thioether vs. Ether Linkages: The thioether in the target compound may enhance metabolic stability compared to ether-linked analogues (e.g., phenoxy in ) due to sulfur’s lower electronegativity and resistance to oxidative cleavage .
- Aryl Groups : The p-tolyl group (methyl-substituted phenyl) in the target compound introduces moderate hydrophobicity, compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar substituents (e.g., 4-ethoxyphenyl in ), which could influence solubility and target affinity.
Physicochemical and Pharmacokinetic Properties
- However, the thioether may mitigate this by offering polarizability .
- Metabolic Stability: Thioethers (target compound) are generally more stable than ethers (e.g., phenoxy in ) against cytochrome P450-mediated oxidation, suggesting longer half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
